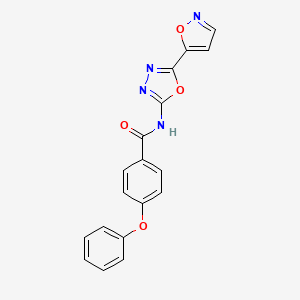

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been reported to exhibit a broad range of biological activities such as antimicrobial, analgesic, anti-inflammatory, antioxidant, anticancer, CNS activity, antitubercular activity, and more .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activities .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized using various chemical reactions. For instance, a green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5 (4H)-ones using modified β-cyclodextrin as a catalyst has been reported .科学的研究の応用

Chemical Synthesis and Oxidation Studies

- Research on the chemical oxidation of related anticonvulsant benzamides has been conducted to identify various sites and degrees of oxidation, leading to the synthesis of phthalimide and lactame derivatives without cleavage of the isoxazole ring. This indicates potential applications in the development of new compounds with varied functional groups and improved stability or reactivity for scientific and medicinal purposes (Adolphe-Pierre et al., 1998).

Anticonvulsant and Sedative-Hypnotic Activity

- Novel derivatives containing the 4-thiazolidinone ring, designed for anticonvulsant applications, show considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This demonstrates the potential use of structurally related compounds in the development of new therapeutic agents targeting benzodiazepine receptors without affecting learning and memory (Faizi et al., 2017).

Antimicrobial Applications

- A series of derivatives incorporating the thiazole ring were synthesized and showed significant in vitro antibacterial and antifungal activities. This suggests the application of compounds with similar structures in antimicrobial research, aiming to develop new treatments for bacterial and fungal infections (Desai et al., 2013).

Antioxidant Properties

- Studies on derivatives bearing 2,6-di-tert-butylphenol moieties have highlighted significant free-radical scavenging ability. This points towards applications in the development of antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Shakir et al., 2014).

作用機序

Target of action

Compounds containing oxazole rings have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific target would depend on the exact structure and functional groups present in the compound.

Safety and Hazards

While specific safety and hazard information for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide was not found, general safety measures for handling isoxazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

Isoxazole and its derivatives have shown significant potential in drug discovery due to their wide spectrum of biological activities. Therefore, it is imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . The development of new synthetic strategies, especially eco-friendly ones, is of prime importance .

特性

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O4/c23-16(20-18-22-21-17(25-18)15-10-11-19-26-15)12-6-8-14(9-7-12)24-13-4-2-1-3-5-13/h1-11H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUSQXCRQSWBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2955903.png)

![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955908.png)

![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2955915.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955920.png)

![N'-({[(4-chlorobenzyl)oxy]imino}methyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetohydrazide](/img/structure/B2955921.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)

![2-Amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2955925.png)